5-Bromo-2-(4-methoxybenzylamino)pyrimidine
Descripción
Classification and Chemical Identity
5-Bromo-2-(4-methoxybenzylamino)pyrimidine belongs to the class of halogenated pyrimidine derivatives, specifically categorized as a brominated heterocyclic compound with benzylamine substitution. The compound possesses the molecular formula C₁₂H₁₂BrN₃O and a molecular weight of 294.15 grams per mole. Its International Union of Pure and Applied Chemistry name is 5-bromo-N-(4-methoxybenzyl)-2-pyrimidinamine, reflecting the systematic nomenclature that describes the precise positioning of functional groups on the pyrimidine ring.
The chemical structure features a pyrimidine core, which is one of the three diazines containing nitrogen atoms at positions 1 and 3 in the six-membered heterocyclic ring. The compound incorporates a bromine atom at the 5-position of the pyrimidine ring and a 4-methoxybenzylamino group at the 2-position. This structural arrangement creates a unique chemical entity that combines the electronic properties of halogenation with the steric and electronic effects of the methoxybenzyl substitution.
The compound exhibits 98% purity in commercial preparations and is assigned the Chemical Abstracts Service number 859207-02-6. The InChI code 1S/C12H12BrN3O/c1-17-11-4-2-9(3-5-11)6-14-12-15-7-10(13)8-16-12/h2-5,7-8H,6H2,1H3,(H,14,15,16) provides a standardized representation of its molecular connectivity. Physical characterization reveals a melting point range of 140-160°C, indicating thermal stability suitable for various synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrN₃O |
| Molecular Weight | 294.15 g/mol |
| Chemical Abstracts Service Number | 859207-02-6 |
| Melting Point | 140-160°C |
| Purity | 98% |
| International Union of Pure and Applied Chemistry Name | 5-bromo-N-(4-methoxybenzyl)-2-pyrimidinamine |
Historical Development of Halogenated Pyrimidines
The development of halogenated pyrimidines traces back to the late 19th century when systematic studies of pyrimidine chemistry began in earnest. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This foundational work established the synthetic pathways that would later enable the development of more sophisticated halogenated derivatives.
The recognition of halogenated pyrimidines as biologically active compounds emerged during the mid-20th century with the discovery of their radiosensitizing properties. Halogenated pyrimidines represent a unique class of non-hypoxic cell radiosensitizers that demonstrated significant potential in cancer treatment applications. The development of these compounds was driven by the understanding that halogen substitution could dramatically alter the biological properties of pyrimidine derivatives while maintaining their ability to integrate into cellular processes.
A significant milestone in halogenated pyrimidine development occurred with the synthesis of idoxuridine by William Prusoff in the late 1950s. Initially developed as an anticancer drug, idoxuridine became the first antiviral agent in 1962, demonstrating the therapeutic potential of halogenated nucleoside analogues. This breakthrough established the foundation for subsequent research into halogenated pyrimidine derivatives as therapeutic agents.
The evolution of 5-bromouracil as an experimental mutagen further advanced the field by demonstrating how halogenated pyrimidines could function as antimetabolites or base analogs. These compounds substitute for natural nucleotides in deoxyribonucleic acid synthesis and can induce mutations through their unique tautomeric properties. The ability of 5-bromouracil to exist in multiple tautomeric forms with different base pairing properties illustrated the sophisticated mechanisms by which halogenated pyrimidines could influence biological systems.
Recent advances in halogenated pyrimidine research have focused on optimizing structure-activity relationships and developing compounds with enhanced selectivity and reduced toxicity. Contemporary studies have revealed that halogenated pyrimidine derivatives can exhibit significant antibiofilm activities against pathogenic bacteria, expanding their potential applications beyond traditional antiviral and anticancer roles.
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research stems from its versatile structural framework that enables diverse biological interactions. The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral and anticancer agents. The presence of both bromine substitution and amino functionality provides multiple sites for chemical modification, making it an attractive scaffold for drug development programs.
Research investigations have demonstrated that compounds structurally related to this compound exhibit potent inhibitory effects on biofilm formation in pathogenic bacteria. Specifically, studies on 2-amino-5-bromopyrimidine, which shares the brominated pyrimidine core structure, revealed significant antibiofilm activity against enterohemorrhagic Escherichia coli without affecting bacterial growth. This selective mechanism suggests that halogenated pyrimidine derivatives can target specific bacterial virulence factors while avoiding the development of antimicrobial resistance.
The compound's significance extends to its role in nucleoside analog development, where it serves as a building block for studying nucleic acid processes. The structural similarity to natural nucleotides allows these compounds to interfere with deoxyribonucleic acid replication and ribonucleic acid synthesis, making them valuable tools for understanding genetic mechanisms and developing targeted therapies. The methoxybenzyl substitution provides additional hydrophobic interactions that can enhance cellular uptake and target specificity.
Pharmaceutical development applications of this compound include its use in synthesizing endothelin receptor antagonists. Research has shown that pyrimidine derivatives with strategic substitution patterns can achieve high affinity for endothelin receptors, leading to compounds with excellent pharmacokinetic properties and significant in vivo efficacy. The brominated pyrimidine scaffold contributes to improved binding affinity and selectivity compared to non-halogenated analogs.
The compound also finds applications in agricultural chemistry, where it contributes to the formulation of herbicides and fungicides. The halogenated pyrimidine structure provides enhanced stability and biological activity that translates to effective crop protection solutions. Material science applications include the development of novel polymers and coatings that benefit from the unique chemical properties imparted by the brominated heterocyclic framework.
| Research Application | Biological Target | Mechanism |
|---|---|---|
| Antibiofilm Activity | Bacterial Biofilms | Curli Production Inhibition |
| Antiviral Development | Viral Replication | Nucleoside Analog Incorporation |
| Anticancer Research | Tumor Cells | Deoxyribonucleic Acid Synthesis Interference |
| Endothelin Antagonism | Endothelin Receptors | Competitive Binding |
Positioning in Heterocyclic Chemistry
This compound occupies a distinctive position within heterocyclic chemistry as a representative of the sophisticated modifications possible within the pyrimidine family. Pyrimidines constitute one of the fundamental heterocyclic systems in organic chemistry, characterized by their six-membered aromatic ring containing two nitrogen atoms in the 1,3-positions. The strategic incorporation of halogen atoms and organic substituents transforms the basic pyrimidine framework into a highly functionalized molecule with enhanced chemical and biological properties.
The electronic structure of halogenated pyrimidines has been extensively studied using advanced spectroscopic techniques, revealing the complex interplay between halogen substitution and aromatic ring properties. X-ray photoemission spectroscopy investigations of halogenated pyrimidines, including brominated derivatives, have provided detailed insights into the electronic effects of halogen atoms on the pyrimidine ring system. These studies demonstrate that bromine substitution at the 5-position significantly alters the electronic distribution within the aromatic system, affecting both chemical reactivity and biological activity.
Near-edge X-ray absorption fine structure spectroscopy studies have further elucidated the structural and electronic characteristics of halogenated pyrimidines. The research reveals that individual characteristics of different halogenated pyrimidine spectra can be rationalized in terms of variations in electronic and geometrical structures depending on the localization and electronegativity of the substituent. The positioning of bromine at the 5-position creates specific electronic environments that influence molecular interactions and biological recognition processes.
The compound's position in heterocyclic chemistry is also defined by its synthetic accessibility and versatility as a chemical intermediate. The synthesis typically involves multi-step processes that begin with brominated pyrimidine precursors and utilize standard organic chemistry transformations. The presence of reactive sites allows for further functionalization through nucleophilic substitution, cross-coupling reactions, and other synthetic methodologies that expand the chemical space accessible from this scaffold.
Within the broader context of medicinal chemistry, halogenated pyrimidines like this compound represent an important class of bioisosteres that can replace natural nucleotides in biological systems. The ability of these compounds to mimic natural substrates while introducing modified properties makes them valuable tools for probing biological mechanisms and developing therapeutic interventions. The strategic positioning of functional groups enables fine-tuning of molecular properties to achieve desired biological activities while maintaining chemical stability and synthetic tractability.
The compound exemplifies the modern approach to heterocyclic chemistry that emphasizes structure-based design and rational modification of lead compounds. Contemporary research has demonstrated that systematic variation of halogen atoms and substituent patterns can lead to compounds with dramatically different biological profiles. This structure-activity relationship approach positions halogenated pyrimidines at the forefront of drug discovery efforts targeting diverse therapeutic areas.
| Structural Feature | Chemical Impact | Biological Consequence |
|---|---|---|
| Bromine at Position 5 | Electronic Withdrawal | Enhanced Binding Affinity |
| Amino Substitution at Position 2 | Hydrogen Bonding Capability | Improved Target Recognition |
| Methoxybenzyl Group | Hydrophobic Interactions | Enhanced Membrane Permeability |
| Pyrimidine Core | Aromatic Stability | Metabolic Resistance |
Propiedades
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-17-11-4-2-9(3-5-11)6-14-12-15-7-10(13)8-16-12/h2-5,7-8H,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJFALQWZLZRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675175 | |
| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859207-02-6 | |
| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
General Synthetic Strategy
The synthesis of 5-Bromo-2-(4-methoxybenzylamino)pyrimidine typically follows a two-step approach:
- Step 1: Formation of 5-bromo-2-substituted pyrimidine intermediate.
- Step 2: Introduction of the 4-methoxybenzylamino substituent at the 2-position via nucleophilic substitution or amination.
This approach leverages the reactivity of 2-bromopyrimidine derivatives and the nucleophilicity of the 4-methoxybenzylamine moiety.
Preparation of 5-Bromo-2-Substituted Pyrimidine Core
A key precursor, 5-bromo-2-substituted pyrimidine, can be synthesized efficiently by a one-step reaction between 2-bromomalonaldehyde and amidine compounds. This method is noted for its simplicity, safety, and cost-effectiveness, suitable for scale-up in pharmaceutical manufacturing.
| Parameter | Details |
|---|---|
| Reactants | 2-bromomalonaldehyde, amidine compound |
| Solvent | Glacial acetic acid |
| Additives | 3A molecular sieves |
| Temperature | Initial 0°C, then raised to 80°C and 100°C |
| Reaction Time | 5-8 hours |
| Work-up | Addition of water, filtration, washing with ethanol, extraction with dichloromethane and NaOH solution, drying, and vacuum concentration |
| Yield | 33-43% depending on substituent |
- 2-bromomalonaldehyde (15 g, 0.1 mol) was added to 150 mL glacial acetic acid with 2 g 3A molecular sieves.
- At 80°C, acetamidine hydrochloride or benzamidine hydrochloride (0.1 mol) in acetic acid was added dropwise over 30 minutes.
- The mixture was heated to 100°C and maintained until completion (5-8 hours).
- After work-up, 2-methyl-5-bromopyrimidine or 2-phenyl-5-bromopyrimidine was isolated with yields of 43% and 33%, respectively.
- ^1H NMR and MS confirmed the correct structure of the brominated pyrimidine intermediates.
Amination with 4-Methoxybenzylamine
The substitution of the 2-position bromine with the 4-methoxybenzylamino group is typically achieved by nucleophilic aromatic substitution (SNAr) using 4-methoxybenzylamine.
| Parameter | Details |
|---|---|
| Reactants | 5-bromo-2-chloropyrimidine or 5-bromo-2-bromopyrimidine, 4-methoxybenzylamine |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or alcohols |
| Base | Potassium carbonate or organic bases |
| Temperature | Elevated temperatures (80-120°C) |
| Reaction Time | Several hours (4-12 h) |
| Work-up | Extraction, washing, purification by crystallization or chromatography |
This step involves the displacement of the halogen at the 2-position by the nucleophilic amine group of 4-methoxybenzylamine, forming the target compound.
Summary Table of Preparation Methods
| Method Step | Reactants/Conditions | Advantages | Disadvantages/Notes |
|---|---|---|---|
| One-step synthesis of 5-bromo-2-substituted pyrimidine | 2-bromomalonaldehyde + amidine in glacial acetic acid, 80-100°C | Simple, safe, low-cost, scalable | Moderate yields (33-43%) |
| Amination with 4-methoxybenzylamine | 5-bromo-2-halopyrimidine + 4-methoxybenzylamine, base, DMF, heat | Efficient substitution, well-established | Requires careful control of temperature and base |
| Bromination post-amination | Bromine + base in dichloromethane/2-butanol, 0-5°C | High purity, controlled bromination | Handling bromine requires safety measures |
Research Findings and Practical Considerations
- The one-step condensation of 2-bromomalonaldehyde with amidines significantly reduces synthetic complexity compared to traditional multi-step methods involving hazardous reagents like dimethylzinc or trimethylaluminum.
- Use of glacial acetic acid as solvent provides both acidic catalysis and protonic environment favorable for cyclization to the pyrimidine ring.
- Molecular sieves (3A) help in removing water, driving the reaction forward.
- Post-reaction work-up involving base washes and organic extractions ensures removal of impurities and isolation of pure intermediates.
- Amination with 4-methoxybenzylamine requires polar aprotic solvents and bases to facilitate nucleophilic substitution.
- Bromination at low temperatures with potassium carbonate base and mixed solvents improves product purity, minimizing side reactions and impurities.
- HPLC and NMR analyses are essential for monitoring reaction progress and confirming product structure and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-(4-methoxybenzylamino)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Biological Applications
5-Bromo-2-(4-methoxybenzylamino)pyrimidine has shown promise in various biological applications, including:
- Anticancer Activity : The compound has been investigated for its potential to inhibit ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis in cancer cells. Inhibition of RNR leads to reduced proliferation of cancer cells, making it a candidate for anticancer therapies .
- Pharmaceutical Intermediate : It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. The structural features of this compound allow for modifications that enhance its therapeutic efficacy .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in different contexts:
- Inhibition Studies : Research has shown that this compound effectively inhibits RNR activity in vitro, leading to cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies demonstrated a dose-dependent decrease in cell viability upon treatment with this compound .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have revealed that modifications to the methoxybenzylamino group can significantly affect biological activity. Compounds with similar structures but different substituents were tested against multiple cancer types, showcasing varying degrees of efficacy .
Mecanismo De Acción
The mechanism by which 5-Bromo-2-(4-methoxybenzylamino)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c)
- Structure: Replaces the 4-methoxybenzylamino group with a 4-(trifluoromethoxy)phenoxy moiety.
- Synthesis : Prepared via nucleophilic aromatic substitution (79% yield) .
- Key Differences: The trifluoromethoxy group introduces strong electron-withdrawing effects, reducing nucleophilicity compared to the electron-donating methoxybenzylamino group in the target compound. This impacts reactivity in Suzuki-Miyaura couplings .
5-Bromo-2-(cyclopropylmethoxy)pyrimidine
- Structure : Cyclopropylmethoxy group at position 2.
- The absence of an amino group limits hydrogen-bonding capacity .
5-Bromo-2-chloro-4-(methylthio)pyrimidine
- Structure : Chloro and methylthio substituents at positions 2 and 3.
- Reactivity: Methylthio is a strong electron donor, increasing ring electron density. This contrasts with the target compound’s amino group, which participates in hydrogen bonding .
Antimalarial Pyrimidine Derivatives
- Example: 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a) shows antimalarial activity.
- Comparison: The target compound’s benzylamino group may enhance binding to parasitic enzymes compared to phenoxy derivatives, though this requires validation .
Pesticides (e.g., Bromacil)
- Example : 5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (bromacil).
Physical and Spectroscopic Properties
Actividad Biológica
5-Bromo-2-(4-methoxybenzylamino)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrimidine ring with a bromine atom at the 5-position and a 4-methoxybenzylamino group at the 2-position. This unique substitution pattern enhances its pharmacological properties compared to other pyrimidine derivatives.
| Property | Details |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 292.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and other organic solvents |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that derivatives of substituted pyrimidines can inhibit tumor growth in vitro and in vivo models.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of phosphodiesterase (PDE) inhibition. PDE inhibitors are crucial for various therapeutic applications, including erectile dysfunction and cardiovascular diseases. The structural characteristics of this compound may enhance its binding affinity to PDE enzymes, making it a candidate for further exploration in this area .
Synthesis Methods
The synthesis of this compound can be accomplished through several methodologies, including:
- Bromination of Pyrimidines : Utilizing brominating agents such as N-bromosuccinimide to introduce bromine at the 5-position.
- Substitution Reactions : Employing nucleophilic substitution reactions to attach the 4-methoxybenzylamino group at the 2-position of the pyrimidine ring.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. Comparative studies with structurally similar compounds reveal that the presence of both bromine and the methoxybenzylamine moiety significantly enhances biological activity.
| Compound Name | Biological Activity |
|---|---|
| 5-Bromo-2-(dibenzylamino)pyridine | Studied for nucleoside synthesis |
| 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine | Known for enzyme inhibition |
| 5-Amino-2-(4-methoxybenzylamino)pyrimidine | Investigated for various therapeutic effects |
Case Studies and Research Findings
- Anticancer Efficacy : A study reported that similar pyrimidine derivatives exhibited IC values in the nanomolar range against specific cancer cell lines, suggesting that modifications like those in this compound could yield potent anticancer agents.
- PDE Inhibition : Another research highlighted that compounds with similar structures demonstrated potent inhibition of PDE enzymes, which are vital targets in treating erectile dysfunction and pulmonary hypertension .
Q & A
Basic: What are the standard synthetic routes for 5-Bromo-2-(4-methoxybenzylamino)pyrimidine?
The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling. A common approach involves reacting 5-bromo-2-chloropyrimidine with 4-methoxybenzylamine under reflux in an aprotic solvent (e.g., DMF or THF) with a base like potassium carbonate. Reaction optimization often includes temperature control (80–120°C) and inert atmosphere (N₂/Ar) to suppress side reactions . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield varies (50–75%) depending on stoichiometry and solvent choice.
Basic: How should researchers handle and store this compound to ensure stability?
Due to its bromine substituent and potential sensitivity to light/moisture, store the compound in amber vials at 2–8°C under inert gas. Avoid prolonged exposure to UV light, as homolytic C–Br bond cleavage can generate reactive pyrimidinyl radicals . For handling, use gloves and fume hoods; the compound may cause skin/respiratory irritation, as noted in structurally similar pyrimidines .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methoxybenzylamino group at C2, bromine at C5). Aromatic protons appear δ 6.8–8.5 ppm, while the methoxy group resonates near δ 3.8 ppm.
- HRMS: Validate molecular weight (e.g., C₁₂H₁₃BrN₄O: [M+H]⁺ calc. 325.0291).
- IR: Identify N–H stretches (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .
Advanced: How can conflicting NMR data be resolved when analyzing reaction intermediates?
Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from residual solvents, rotamers, or byproducts. Strategies include:
- Variable-temperature NMR: Rotameric equilibria (e.g., hindered rotation of the methoxybenzyl group) can be assessed by cooling samples to –40°C to slow conformational changes .
- 2D-COSY/HMBC: Map coupling pathways to distinguish regioisomers or confirm substitution sites.
- Spiking experiments: Compare with authentic standards to rule out impurities .
Advanced: What strategies optimize reaction yields in palladium-catalyzed couplings involving this compound?
When using Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Catalyst selection: Pd(OAc)₂/XPhos systems are effective for aryl bromides, while Pd₂(dba)₃ with BINAP improves amine couplings.
- Base/solvent optimization: Use Cs₂CO₃ in toluene/DMF for deprotonation efficiency.
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 mins at 120°C vs. 24 hrs conventionally) and minimizes thermal decomposition .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Conflicting bioactivity (e.g., IC₅₀ variations in kinase assays) may stem from:
- Assay conditions: Buffer pH, ATP concentration, or enzyme isoforms (e.g., EGFR T790M vs. wild-type).
- Compound purity: HPLC-MS (≥95% purity) ensures reliability; trace impurities (e.g., de-brominated byproducts) can skew results .
- Cellular vs. enzymatic assays: Membrane permeability (logP ~2.5) impacts intracellular efficacy. Use orthogonal methods like SPR or ITC to validate binding kinetics .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina): Model interactions with kinases (e.g., JAK2) using crystal structures (PDB: 4P7E). Focus on hydrogen bonding with hinge regions and hydrophobic packing of the methoxybenzyl group.
- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories; analyze RMSD/RMSF to identify critical residues .
- QSAR models: Corrogate substituent effects (e.g., electron-withdrawing bromine) on inhibitory potency using descriptors like Hammett σ .
Advanced: How do solvent polarity and temperature affect crystallization for X-ray studies?
Single crystals suitable for XRD are grown via slow evaporation in solvent pairs (e.g., DCM/hexane). Polar solvents (MeOH) may induce faster nucleation, yielding smaller crystals. Cooling (4°C) slows growth, improving crystal quality. Orthorhombic systems (space group P2₁2₁2₁) are common, with unit cell parameters refined using SHELXTL .
Basic: What purification methods are recommended post-synthesis?
- Flash chromatography: Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (10–50%).
- Prep-HPLC: C18 columns (ACN/water + 0.1% TFA) resolve closely related impurities.
- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
Advanced: What are the key degradation pathways under thermal stress?
Thermogravimetric analysis (TGA) shows decomposition >200°C, releasing HBr and forming polymeric residues. LC-MS identifies major degradants, such as debrominated pyrimidines or oxidized methoxy groups. Stabilizers like BHT (0.1%) can mitigate radical-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
